2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide dihydrochloride 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1909311-93-8
VCID: VC5238221
InChI: InChI=1S/C14H17N3.2ClH/c1-14(2,3)13(15)17-11-8-10-6-4-5-7-12(10)16-9-11;;/h4-9H,1-3H3,(H2,15,17);2*1H
SMILES: CC(C)(C)C(=NC1=CC2=CC=CC=C2N=C1)N.Cl.Cl
Molecular Formula: C14H19Cl2N3
Molecular Weight: 300.23

2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide dihydrochloride

CAS No.: 1909311-93-8

Cat. No.: VC5238221

Molecular Formula: C14H19Cl2N3

Molecular Weight: 300.23

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide dihydrochloride - 1909311-93-8

Specification

CAS No. 1909311-93-8
Molecular Formula C14H19Cl2N3
Molecular Weight 300.23
IUPAC Name 2,2-dimethyl-N'-quinolin-3-ylpropanimidamide;dihydrochloride
Standard InChI InChI=1S/C14H17N3.2ClH/c1-14(2,3)13(15)17-11-8-10-6-4-5-7-12(10)16-9-11;;/h4-9H,1-3H3,(H2,15,17);2*1H
Standard InChI Key ALGFNAJEQAPQNP-UHFFFAOYSA-N
SMILES CC(C)(C)C(=NC1=CC2=CC=CC=C2N=C1)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide dihydrochloride is characterized by a central propanimidamide backbone substituted with two methyl groups at the C2 position and a quinolin-3-yl group at the N-terminus. The dihydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological applications. Key identifiers include:

PropertyValue
IUPAC Name2,2-dimethyl-N'-quinolin-3-ylpropanimidamide; dihydrochloride
Molecular FormulaC₁₄H₁₉Cl₂N₃
Molecular Weight300.23 g/mol
SMILESCC(C)(C)C(=NC₁=CC₂=CC=CC=C₂N=C₁)N.Cl.Cl
InChI KeyALGFNAJEQAPQNP-UHFFFAOYSA-N

The quinoline moiety introduces aromaticity and planar geometry, which may facilitate interactions with biological targets such as DNA or enzymes.

Synthesis and Stability

While no explicit synthesis route for this compound is documented, analogous amidines are typically synthesized via Pinner reactions or nucleophilic substitution. For example, 3-hydroxypropanamidines—structurally related compounds—are prepared through condensation of aldehydes with nitriles, followed by imidoester formation and amine coupling . Stability studies on similar amidine derivatives, such as compound 22 from the 3-hydroxypropanamidine class, demonstrate remarkable resilience under physiological pH (1% decomposition at pH 7.5 over 24 hours) . This suggests that 2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide dihydrochloride may also exhibit favorable stability profiles.

CompoundPf3D7 IC₅₀ (μM)HepG2 IC₅₀ (μM)SI (HepG2/Pf3D7)
220.0054.3860
CQ0.00673.712,283

Data adapted from antiplasmodial studies of 3-hydroxypropanamidines .

Metabolic and Pharmacokinetic Considerations

Metabolic Stability

In vitro metabolic stability assays for compound 22 in human liver microsomes revealed 86% parent compound remaining after 40 minutes, comparable to propranolol (76%) . This suggests that amidine derivatives with quinoline groups may exhibit favorable metabolic profiles, reducing the risk of rapid clearance.

Plasma Protein Binding

High plasma protein binding (100% at 1 μM) observed in compound 22 underscores the potential for prolonged systemic exposure, albeit with possible challenges in achieving free therapeutic concentrations .

Future Research Directions

Target Identification

The quinoline moiety’s affinity for heme groups and DNA warrants exploration of this compound’s interaction with parasitic or cancer-related biomolecules. Molecular docking studies could elucidate binding modes to targets like Plasmodium falciparum histidine-rich protein II.

Synthetic Optimization

Improving yield and purity through alternative routes (e.g., microwave-assisted synthesis) may enhance scalability. Route B in 3-hydroxypropanamidine synthesis, though lower-yielding, avoids unstable intermediates and could be adapted for this compound .

In Vivo Efficacy Studies

Rodent models infected with Plasmodium berghei or Trypanosoma cruzi would provide critical efficacy data. Dosing regimens could mirror successful protocols for compound 22, which achieved 66% cure rates at 50 mg/kg .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator